N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound with the molecular formula C16H13N3O2 It is known for its unique structure, which includes a phthalazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with methyl isocyanate and phenylhydrazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide
- 3-(4-chlorophenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- 3-(4-fluorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Uniqueness
N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is unique due to its specific substitution pattern and the presence of a methyl group at the nitrogen atom. This structural feature imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-methyl-4-oxo-3-phenylphthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-17-15(20)14-12-9-5-6-10-13(12)16(21)19(18-14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYHZWYQPSZYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.